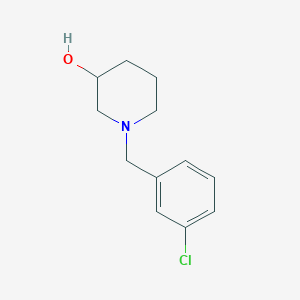

1-(3-Chloro-benzyl)-piperidin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(3-chlorophenyl)methyl]piperidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c13-11-4-1-3-10(7-11)8-14-6-2-5-12(15)9-14/h1,3-4,7,12,15H,2,5-6,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNSOPFLTNRUGBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC(=CC=C2)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 3 Chloro Benzyl Piperidin 3 Ol

Retrosynthetic Analysis of 1-(3-Chloro-benzyl)-piperidin-3-ol

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. beilstein-journals.org For this compound, two primary retrosynthetic disconnections are considered, as illustrated below.

Scheme 1: Retrosynthetic analysis of this compound

Disconnection A (C-N Bond): The most straightforward disconnection breaks the bond between the piperidine (B6355638) nitrogen and the benzylic carbon. This leads to two key precursors: 3-hydroxypiperidine (B146073) and 3-chlorobenzyl halide (or a related electrophile like 3-chlorobenzaldehyde (B42229) for reductive amination). This approach is often favored due to the ready availability of 3-hydroxypiperidine. chemicalbook.comsigmaaldrich.com

Disconnection B (Piperidine Ring Formation): A more complex approach involves the disconnection of the piperidine ring itself. This could involve, for example, a Dieckmann condensation or a ring-closing metathesis of a suitable linear precursor. Another pathway within this strategy is the construction of the piperidine ring from a substituted pyridine (B92270). This involves the initial benzylation of a 3-hydroxypyridine (B118123) derivative, followed by the reduction of the pyridine ring to the corresponding piperidine. google.comgoogle.com

Optimized Synthetic Routes for this compound

Based on the retrosynthetic analysis, several synthetic routes can be devised. The optimization of these routes focuses on yield, purity, cost-effectiveness, and environmental impact.

Multi-Step Synthesis Pathways

Two prevalent multi-step pathways for the synthesis of this compound are N-alkylation and reductive amination.

N-Alkylation of 3-Hydroxypiperidine:

This is a direct and widely used method. It involves the reaction of 3-hydroxypiperidine with a 3-chlorobenzyl halide, typically 3-chlorobenzyl chloride or 3-chlorobenzyl bromide, in the presence of a base.

Scheme 2: N-Alkylation of 3-Hydroxypiperidine

The reaction is typically carried out in a suitable solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), with a base like potassium carbonate or triethylamine (B128534) to neutralize the hydrohalic acid formed during the reaction.

Reductive Amination:

An alternative pathway is the reductive amination of 3-hydroxypiperidine with 3-chlorobenzaldehyde. This reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine.

Scheme 3: Reductive Amination

Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB), which is known for its mildness and selectivity, or sodium cyanoborohydride. researchgate.netorganic-chemistry.org

Synthesis from 3-Hydroxypyridine:

A longer but also viable route starts with 3-hydroxypyridine. The first step is the N-alkylation with a 3-chlorobenzyl halide to form a pyridinium (B92312) salt. This is followed by the reduction of the pyridine ring.

Scheme 4: Synthesis from 3-Hydroxypyridine

The reduction of the pyridinium salt can be achieved through catalytic hydrogenation using catalysts like platinum oxide or through chemical reduction with reducing agents such as sodium borohydride. google.comgoogle.com

| Route | Starting Materials | Key Reagents | Typical Solvents | Advantages | Disadvantages |

| N-Alkylation | 3-Hydroxypiperidine, 3-Chlorobenzyl halide | K₂CO₃, Et₃N | Acetonitrile, DMF | Direct, high yielding | Halide may be lachrymatory |

| Reductive Amination | 3-Hydroxypiperidine, 3-Chlorobenzaldehyde | NaBH(OAc)₃, NaBH₃CN | Dichloromethane (B109758), Methanol | Mild conditions, avoids halides | May require purification from unreacted aldehyde |

| From 3-Hydroxypyridine | 3-Hydroxypyridine, 3-Chlorobenzyl halide | NaBH₄, PtO₂/H₂ | Ethanol, Water | Utilizes readily available pyridine | Longer route, potential for side products |

Chemo- and Regioselective Considerations in Synthesis

In the synthesis of this compound, chemoselectivity is a key consideration, particularly in the N-alkylation of 3-hydroxypiperidine. The starting material possesses two nucleophilic sites: the secondary amine and the hydroxyl group. However, the amine is significantly more nucleophilic than the alcohol, leading to preferential N-alkylation over O-alkylation under standard basic conditions. The choice of a non-nucleophilic base is crucial to avoid competition with the piperidine nitrogen.

Regioselectivity is more pertinent in syntheses starting from substituted pyridines. For instance, if a substituted 3-hydroxypyridine is used, the position of the substituent can direct the outcome of subsequent reactions. In the context of this compound, the starting materials are typically unsubstituted at the piperidine ring, simplifying regioselective concerns.

Stereoselectivity can be a factor if chiral starting materials are used or if stereocenters are created during the synthesis. The reduction of a 3-oxopiperidine precursor, for example, can lead to a mixture of cis and trans isomers, requiring stereoselective reducing agents or subsequent separation. uzh.ch

Green Chemistry Principles in Synthetic Strategies for this compound

Applying green chemistry principles to the synthesis of this compound can reduce its environmental footprint. Key areas for improvement include the choice of solvents, reagents, and reaction conditions.

Safer Solvents: Replacing traditional volatile organic solvents like dichloromethane and DMF with greener alternatives such as ethanol, water, or 2-methyltetrahydrofuran (B130290) can significantly improve the environmental profile of the synthesis. Some syntheses of related piperidines have explored the use of deep eutectic solvents (DES). nih.gov

Catalysis: The use of catalytic hydrogenation for the reduction of the pyridinium ring is a greener alternative to stoichiometric reducing agents like sodium borohydride, as it generates less waste.

Atom Economy: Reductive amination generally has a higher atom economy than N-alkylation followed by neutralization of the resulting hydrohalic acid.

Energy Efficiency: Optimizing reaction conditions to proceed at lower temperatures and pressures can reduce energy consumption. Microwave-assisted synthesis can also be explored to shorten reaction times and improve energy efficiency.

Derivatization Strategies of the Piperidinol Scaffold

The presence of a hydroxyl group on the piperidine ring of this compound offers a convenient handle for further chemical modifications.

Chemical Modifications at the Hydroxyl Group

The secondary hydroxyl group can be derivatized through various reactions, most commonly esterification and etherification, to explore structure-activity relationships in drug discovery programs. mdpi.comresearchgate.net

Esterification:

The hydroxyl group can be acylated to form esters using acyl chlorides or acid anhydrides in the presence of a base like triethylamine or pyridine.

Scheme 5: Esterification of this compound

Etherification:

Ethers can be prepared by reacting the alcohol with an alkyl halide in the presence of a strong base, such as sodium hydride, to first generate the alkoxide. This is known as the Williamson ether synthesis.

Scheme 6: Etherification of this compound

The following table illustrates potential derivatives that can be synthesized from this compound.

| Derivative Type | Reagent (R-X or (RCO)₂O) | Derivative Structure |

| Acetate Ester | Acetic Anhydride | 1-(3-Chloro-benzyl)-piperidin-3-yl acetate |

| Benzoate Ester | Benzoyl Chloride | 1-(3-Chloro-benzyl)-piperidin-3-yl benzoate |

| Methyl Ether | Methyl Iodide | 1-(3-Chloro-benzyl)-3-methoxypiperidine |

| Benzyl (B1604629) Ether | Benzyl Bromide | 1-(3-Chloro-benzyl)-3-(benzyloxy)piperidine |

Substitutions on the Piperidine Nitrogen

The nitrogen atom of the piperidine ring in this compound serves as a versatile point for chemical modification. The benzyl group, while often introduced as a protecting group, can be cleaved and replaced with a variety of other substituents to explore structure-activity relationships in medicinal chemistry contexts.

One common strategy involves the debenzylation of the piperidine nitrogen. This is typically achieved through catalytic hydrogenation, often using a palladium on carbon (Pd/C) catalyst. The resulting secondary amine, 3-piperidinol, can then be subjected to N-alkylation or N-arylation reactions to introduce new functional groups. For instance, reaction with various alkyl halides or aryl halides under basic conditions can yield a diverse library of N-substituted piperidin-3-ol derivatives.

Another approach involves the direct modification of the N-benzyl group without its complete removal. For example, reactions targeting the benzyl group itself, while less common, could potentially introduce further functionality. However, the primary route for diversification at this position remains the replacement of the entire 3-chlorobenzyl moiety.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| N-Debenzylation | H₂, Pd/C | 3-Piperidinol | whiterose.ac.ukresearchgate.net |

| N-Alkylation | Alkyl halide, Base | N-Alkyl-3-piperidinol | ambeed.com |

| N-Arylation | Aryl halide, Catalyst (e.g., Pd-based), Base | N-Aryl-3-piperidinol | snnu.edu.cn |

Aromatic Ring Functionalizations

The 3-chlorobenzyl group of this compound offers opportunities for functionalization on the aromatic ring. The existing chlorine atom can be a handle for various cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

For instance, Suzuki-Miyaura cross-coupling reactions, catalyzed by palladium complexes, can be employed to replace the chlorine atom with a variety of aryl or vinyl groups. This is achieved by reacting the chloro-substituted compound with a suitable boronic acid or boronate ester in the presence of a palladium catalyst and a base. Similarly, Buchwald-Hartwig amination can be used to introduce substituted amine functionalities by reacting the aryl chloride with an amine in the presence of a palladium catalyst and a strong base.

Furthermore, other transition-metal-catalyzed reactions, such as Sonogashira coupling (for the introduction of alkyne groups) or Heck coupling (for the introduction of alkenes), could potentially be applied to modify the aromatic ring, although specific examples for this exact substrate are less commonly reported. These transformations significantly expand the chemical space accessible from this compound, enabling the synthesis of a wide range of derivatives with potentially diverse biological activities.

| Reaction Type | Catalyst/Reagents | Functional Group Introduced | Reference |

| Suzuki-Miyaura Coupling | Pd catalyst, Base, Boronic acid/ester | Aryl, Vinyl | snnu.edu.cn |

| Buchwald-Hartwig Amination | Pd catalyst, Base, Amine | Substituted Amine | hbni.ac.in |

| Sonogashira Coupling | Pd/Cu catalyst, Base, Terminal Alkyne | Alkyne | hbni.ac.in |

| Heck Coupling | Pd catalyst, Base, Alkene | Alkene | snnu.edu.cn |

Stereoselective Synthesis of Enantiomeric Forms of this compound

The hydroxyl group at the 3-position of the piperidine ring makes this compound a chiral molecule, existing as (R) and (S) enantiomers. The stereoselective synthesis of these individual enantiomers is of paramount importance, as the biological activity of chiral molecules often resides in only one of the enantiomers.

Several strategies can be employed to obtain enantiomerically pure forms of this compound. One approach involves the asymmetric reduction of a corresponding ketone precursor, 1-(3-chloro-benzyl)-piperidin-3-one. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation with a chiral catalyst. For example, enzymes or chiral metal complexes can facilitate the stereoselective reduction of the carbonyl group to the desired alcohol enantiomer. researchgate.net

Another powerful method is the Rh-catalyzed asymmetric reductive Heck reaction. snnu.edu.cnorganic-chemistry.org This approach can be used to construct the chiral piperidine ring itself in an enantioselective manner, leading to enantioenriched 3-substituted tetrahydropyridines which can be subsequently reduced to the desired piperidin-3-ol. snnu.edu.cnorganic-chemistry.org This method offers high enantioselectivity and good functional group tolerance. snnu.edu.cnorganic-chemistry.org

Kinetic resolution of the racemic mixture of this compound is another viable strategy. This can be accomplished using enzymes, such as lipases, which selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. researchgate.net Chiral chromatography can also be used to separate the enantiomers on a preparative scale.

| Synthetic Strategy | Key Reagents/Catalysts | Outcome | Reference |

| Asymmetric Reduction | Chiral reducing agents, Chiral catalysts (e.g., Ru-BINAP) | Enantiomerically enriched (R)- or (S)-1-(3-chloro-benzyl)-piperidin-3-ol | acs.org |

| Rh-Catalyzed Asymmetric Reductive Heck Reaction | Rhodium catalyst, Chiral ligand | Enantioenriched 3-substituted tetrahydropyridine (B1245486) precursor | snnu.edu.cnorganic-chemistry.org |

| Enzymatic Kinetic Resolution | Lipase, Acyl donor | Separation of enantiomers via selective acylation | researchgate.net |

| Chiral Chromatography | Chiral stationary phase | Separation of (R) and (S) enantiomers | acs.org |

Advanced Structural Elucidation and Stereochemical Investigations of 1 3 Chloro Benzyl Piperidin 3 Ol

Conformational Analysis and Dynamic Studies

The three-dimensional arrangement of atoms in 1-(3-Chloro-benzyl)-piperidin-3-ol is not static. Due to the flexibility of the piperidine (B6355638) ring and the rotational freedom around the various single bonds, the molecule can adopt several different spatial orientations, known as conformations. These conformations often have different energy levels, and the molecule will dynamically interconvert between them. Understanding the conformational landscape and the dynamics of these interconversions is crucial for a complete structural elucidation of the molecule. This section delves into both experimental and computational approaches used to investigate the conformational behavior of this compound.

Experimental Conformational Analysis (e.g., Variable Temperature NMR)

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful experimental technique to study the dynamic conformational processes in molecules like this compound. By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals, which provide information about the rates of conformational exchange and the thermodynamic parameters of the equilibrium.

At room temperature, the interconversion between the two chair conformers of the piperidine ring is typically fast on the NMR timescale. This rapid exchange results in time-averaged signals for the axial and equatorial protons, leading to a simplified spectrum. However, as the temperature is lowered, the rate of ring inversion slows down.

At a certain temperature, known as the coalescence temperature (Tc), the signals for the axial and equatorial protons broaden and merge into a single broad peak. Below the coalescence temperature, the rate of interconversion becomes slow enough on the NMR timescale that distinct signals for the axial and equatorial protons of each conformer can be observed.

From the coalescence temperature and the separation of the signals at low temperatures, the free energy of activation (ΔG‡) for the ring inversion process can be calculated using the Eyring equation. Furthermore, by analyzing the relative intensities of the signals corresponding to the two conformers at low temperatures, the equilibrium constant (K) and the difference in Gibbs free energy (ΔG°) between the conformers can be determined.

For this compound, the two primary chair conformations are one with the 3-hydroxyl group in an axial position and the other with it in an equatorial position. The large 3-chlorobenzyl group on the nitrogen atom will predominantly occupy the equatorial position to minimize steric hindrance. Therefore, the main equilibrium to consider is between the conformer with an axial hydroxyl group and the one with an equatorial hydroxyl group. Generally, for 3-substituted piperidines, the equatorial conformer is favored to avoid 1,3-diaxial interactions.

Table 1: Hypothetical Variable Temperature ¹H-NMR Data for Ring Inversion of this compound

| Temperature (K) | Observed Linewidth of H-3 Proton (Hz) | Conformer Population (Equatorial OH) | Conformer Population (Axial OH) |

| 298 | 1.5 | 78% | 22% |

| 250 | 15.0 | 82% | 18% |

| 220 (Tc) | Coalesced | - | - |

| 190 | 2.5 (separate signals) | 88% | 12% |

Note: This data is illustrative and based on typical values for substituted piperidines.

By analyzing the temperature dependence of the equilibrium constant, the enthalpy (ΔH°) and entropy (ΔS°) differences between the conformers can be obtained from a van't Hoff plot (ln(K) vs. 1/T).

Computational Conformational Sampling

Computational methods provide a powerful complement to experimental techniques for exploring the conformational landscape of a molecule. Methods like molecular mechanics (MM) and quantum mechanics (QM), particularly Density Functional Theory (DFT), can be used to perform a systematic search for low-energy conformers and to calculate their relative stabilities.

Molecular Mechanics (MM) Conformational Search:

A common approach is to perform a conformational search using a suitable force field (e.g., MMFF94, AMBER). This involves systematically rotating the rotatable bonds and minimizing the energy of each generated structure to find all possible low-energy conformers. For this compound, the key torsions to be sampled would be those defining the piperidine ring conformation, the orientation of the 3-chlorobenzyl group, and the orientation of the hydroxyl group.

The results of a molecular mechanics search typically provide a large number of conformers with their corresponding steric energies. These can then be clustered into families of similar structures.

Quantum Mechanics (QM) Optimization and Energy Calculation:

The low-energy conformers identified from the molecular mechanics search are then subjected to higher-level quantum mechanics calculations, usually DFT with a suitable basis set (e.g., B3LYP/6-31G*). This provides more accurate geometries and relative energies for the different conformers. The inclusion of solvent effects, often through a polarizable continuum model (PCM), is important for obtaining results that are comparable to experimental data from solution-phase studies like NMR.

For this compound, computational studies would be expected to confirm that the chair conformation of the piperidine ring is the most stable. The calculations would also provide the energy difference between the conformer with the equatorial hydroxyl group and the one with the axial hydroxyl group. It is generally expected that the conformer with the equatorial hydroxyl group is lower in energy.

Table 2: Illustrative Computational Conformational Analysis of this compound (DFT B3LYP/6-31G in Chloroform)*

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K | Key Dihedral Angles (°) |

| Equatorial-OH, Chair | 0.00 | 85.1 | C2-C3-C4-C5 = -55.2 |

| Axial-OH, Chair | 1.15 | 13.1 | C2-C3-C4-C5 = 54.8 |

| Twist-Boat | 5.80 | < 0.1 | - |

| Equatorial-OH, Boat | 6.50 | < 0.1 | - |

Note: This data is illustrative and based on general principles of conformational analysis for substituted piperidines.

The computational results can be used to rationalize the experimental findings from VT-NMR. For example, the calculated energy difference between the conformers can be compared to the experimentally determined ΔG°. The combination of experimental and computational methods provides a comprehensive understanding of the conformational preferences and dynamic behavior of this compound.

Preclinical Biological and Pharmacological Investigations of 1 3 Chloro Benzyl Piperidin 3 Ol

In Vitro Receptor Binding and Ligand Profiling Studies

This area of investigation aims to identify the specific biological targets with which a compound interacts and to characterize the nature of this interaction.

Enzyme Inhibition and Activation Assays

These assays are designed to determine if a compound can modulate the activity of specific enzymes, either by inhibiting or activating them.

Phosphatase AssaysConversely, phosphatase assays measure a compound's effect on enzymes that remove phosphate (B84403) groups from substrates. These assays are important for understanding a compound's potential role in signaling pathways regulated by phosphorylation and dephosphorylation.

While the methodologies for these investigations are well-documented, specific experimental data and detailed research findings for 1-(3-Chloro-benzyl)-piperidin-3-ol are not present in the available literature. Research on analogous compounds with different substitution patterns on the benzyl (B1604629) or piperidine (B6355638) rings has been reported, but these findings cannot be directly extrapolated to the subject compound. Therefore, the tables of research findings requested for each subsection cannot be generated at this time.

Protease Assays

While specific protease assay data for this compound is not extensively documented in public literature, studies on structurally related piperidine-containing compounds provide insight into potential applications. Structure-guided design has led to the generation of noncovalent inhibitors with a piperidine core that show nanomolar potency against the papain-like protease (PLpro) from the SARS coronavirus (SARS-CoV). acs.org These inhibitors, which include derivatives with a benzyl substituent on a carboxamide, have demonstrated antiviral activity against SARS-CoV in Vero E6 cells. acs.org The development of these inhibitors often relies on screening hits from high-throughput screening (HTS) and subsequent structure-activity relationship (SAR) studies. acs.org

Peptidomimetic inhibitors targeting the human cytomegalovirus (HCMV) protease have also been developed, leading to tripeptide inhibitors with sub-micromolar potency in enzymatic assays. acs.org Furthermore, screening libraries for inhibitors of other viral proteases, such as the SARS-CoV-2 PLpro, have been conducted using various assay formats, including those that measure the cleavage of a FRET-labelled peptide substrate. nih.govnih.gov These methodologies are critical for identifying novel antiviral agents. scirp.org

Cellular Assays for Biological Activity

Cellular assays are fundamental in determining the biological effects of a compound within a physiological context. For molecules like this compound and its derivatives, a range of cell-based assays have been employed to explore their activity.

Cell-Based Reporter Gene Assays

Reporter gene assays serve as a powerful tool for studying the regulation of gene expression and are widely used to screen for compounds that modulate specific signaling pathways. thermofisher.combmglabtech.com These assays typically involve a reporter gene, such as luciferase or β-galactosidase, linked to a specific genetic regulatory element. thermofisher.combmglabtech.comlu.se When a signaling pathway is activated, it drives the expression of the reporter gene, producing a measurable signal. lu.se

Several studies on related compounds have utilized this technology:

NF-κB Pathway: To validate hits from inhibitor screens against the Ubc13 enzyme, a cell-based secondary assay using U2OS cells stably integrated with an NF-κB-driven luciferase reporter gene has been proposed. nih.gov This is based on the finding that Interleukin-1β stimulates NF-κB activity through a Ubc13-dependent mechanism. nih.gov

WNT Pathway: A high-throughput cell-based luciferase reporter assay was used to screen a diverse library of compounds, leading to the discovery of small-molecule inhibitors of the WNT signaling pathway. acs.org

Cannabinoid Receptor Signaling: The complexity of intracellular signaling associated with the CB1 receptor has been investigated using reporter gene assays driven by cAMP response element (CRE) and activator protein 1 (AP-1). nih.gov

HCV Inhibition: An initial screen for Hepatitis C Virus (HCV) inhibitors utilized Huh-7 cells hosting an HCV replicon combined with a luciferase reporter gene, where inhibition of luciferase expression correlated with a decrease in viral RNA. scirp.org

Dual-luciferase reporter systems, which use a second reporter for normalization, are often employed to improve accuracy by accounting for variations in cell number and transfection efficiency. bmglabtech.com

High-Throughput Screening Methodologies

High-throughput screening (HTS) allows for the rapid testing of large chemical libraries to identify compounds with a specific biological activity. Various HTS methodologies have been applied in the discovery of bioactive molecules similar in structure to this compound.

Biochemical Assays: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)-based HTS assay was developed to identify inhibitors of the ubiquitin-conjugating enzyme Ubc13. nih.gov

Cell-Based Assays: HTS of large compound libraries against cell-based reporter assays has been successful in identifying novel inhibitors of pathways like WNT signaling. acs.org A cell-based sub-genomic replicon screen was employed to find new HCV inhibitors. scirp.org

Antiparasitic and Anthelmintic Screening: The Medicines for Malaria Venture (MMV) Open collections have been screened against various parasites, including Plasmodium falciparum, using SYBR Green I-based tests. verixiv.org A practical HTS method using infrared light-interference to measure the motility of Caenorhabditis elegans has also been established to screen for anthelmintic compounds. researchgate.net

These screening efforts often lead to the identification of "hits" that are then subjected to further optimization through medicinal chemistry. scirp.orgacs.org

Investigating Intracellular Signaling Pathways Modulated by this compound

The biological effects of a compound are mediated through its interaction with and modulation of intracellular signaling pathways. Research into piperidine derivatives has implicated their involvement in several key pathways.

PI3K/PKB(Akt)/mTOR Pathway: Protein kinase B (PKB or Akt) is a critical component of signaling pathways that regulate cell growth and survival and is often deregulated in cancer. acs.org Optimization of a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines led to potent, ATP-competitive inhibitors of PKB that showed inhibition of relevant biomarkers in this pathway. acs.org

WNT Signaling Pathway: As a pathway frequently deregulated in malignancies, WNT signaling is a key therapeutic target. HTS and subsequent optimization identified potent small-molecule inhibitors of this pathway, which were found to act at an intracellular target. acs.org

MAPK Signaling: Cannabinoid receptors are known to modulate members of the mitogen-activated protein kinases (MAPK) family, including ERK1/2, c-Jun N-terminal kinase, and p38 MAPK. nih.gov

NF-κB Signaling: The discovery of Ubc13 inhibitors points to a mechanism for modulating the NF-κB pathway, which is crucial in immune responses and inflammation. nih.gov

Cellular Uptake and Subcellular Localization Studies

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds into potent and selective drug candidates. For derivatives of this compound, SAR has been explored by modifying both the benzyl and piperidine moieties.

The 3-chlorobenzyl group is a key feature. Studies on various classes of compounds show that the position and nature of the substituent on the benzyl ring are critical for activity. For instance, in a series of PKB inhibitors, moving a chloro group from the 4-position to the 3-position on the benzyl ring resulted in reduced affinity. acs.org Conversely, in a series of N-benzyl substituted piperidine amides evaluated as cholinesterase inhibitors, the derivative with a chlorine atom at the meta-position (3-position) of the N-benzylpiperidine moiety was the most active BuChE inhibitor. uj.edu.pl

Modifications to the piperidine ring and the linker to the benzyl group have also been extensively studied. The table below summarizes SAR findings from various studies on related piperidine-containing scaffolds.

| Scaffold Modification | Effect on Biological Activity | Reference |

| Benzyl Ring Substitution | ||

| 3-Chloro vs. 4-Chloro | Reduced affinity for PKBβ | acs.org |

| 3-Chloro-benzyl | Most active BuChE inhibitor in its series | uj.edu.pl |

| 2,4-Dichloro-benzyl | Increased selectivity for PKB over PKA | acs.org |

| Electron-withdrawing groups | Generally favored for antiplasmodial activity and FGFR1 inhibition | up.ac.zanih.gov |

| Piperidine Ring and Linker | ||

| Replacement of 4-aminopiperidine | Generally led to a loss in antiplasmodium potency | up.ac.za |

| 4-hydroxypiperidine moiety | Found to be essential for interaction with GPCRs and cytotoxicity in a series of urea (B33335) compounds | nih.gov |

| Replacement of piperazine (B1678402) with piperidine | Led to less potent EGFR inhibitors in a quinazoline (B50416) series | mdpi.com |

| N-alkylation of piperidine | Used to synthesize various derivatives for transporter interaction studies | nih.gov |

Elucidation of Key Pharmacophoric Features

While a specific pharmacophore model for this compound is not extensively documented in public literature, the key pharmacophoric features can be inferred from its structural components and the established structure-activity relationships (SAR) of related N-benzylpiperidine derivatives. The essential features likely include:

A Basic Nitrogen Atom: The piperidine nitrogen is a critical feature, typically protonated at physiological pH. This allows it to form ionic interactions or hydrogen bonds with acidic residues in a target protein's binding pocket, such as an aspartate or glutamate (B1630785) residue. This interaction is often crucial for anchoring the ligand to its target.

Aromatic Ring (Benzyl Group): The benzyl group provides a large, hydrophobic surface capable of engaging in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the binding site. nih.gov

Hydrogen Bond Donor/Acceptor (3-hydroxyl group): The hydroxyl group at the 3-position of the piperidine ring can function as both a hydrogen bond donor and acceptor. This dual capability allows for specific interactions with the target protein, contributing to binding affinity and selectivity. The position and stereochemistry of this group are often critical for optimal interaction.

These features combine to create a molecule with the potential to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.

Impact of Stereochemistry on Biological Activity

The 3-hydroxy-piperidine moiety of this compound contains a chiral center at the C3 position. Consequently, the compound can exist as two enantiomers: (R)-1-(3-chloro-benzyl)-piperidin-3-ol and (S)-1-(3-chloro-benzyl)-piperidin-3-ol. It is a well-established principle in pharmacology that stereochemistry plays a pivotal role in biological activity. The differential interaction of enantiomers with chiral biological macromolecules (like enzymes and receptors) can lead to significant differences in potency, efficacy, and even the nature of the pharmacological response.

For 3-hydroxypiperidine (B146073) derivatives, the spatial orientation of the hydroxyl group is critical. One enantiomer may fit optimally into a binding pocket, allowing for favorable hydrogen bonding and other interactions, while the other enantiomer may fit poorly or not at all.

For instance, in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib, the (R)-enantiomer of a protected 3-hydroxypiperidine is a crucial intermediate. The use of the (S)-enantiomer can result in reduced efficacy or off-target effects. Similarly, the stereochemistry of (2S,3R)-3-hydroxypiperidine-2-carboxylic acid is fundamental to its biological activity. vulcanchem.comsmolecule.com Studies on N-Boc-piperidin-3-one reduction have also highlighted the importance of stereoselective synthesis to obtain the desired (S)- or (R)-3-hydroxypiperidine, as each enantiomer can have distinct biological properties. researchgate.net The stereochemistry of (S)-3-Hydroxypiperidine hydrochloride is also noted as being vital for the activity and selectivity of the final drug products. lookchem.com

While specific studies on the separated enantiomers of this compound are not widely reported, it is highly probable that one enantiomer would exhibit greater potency and/or selectivity for a given biological target than the other.

Exploration of Substituent Effects on Activity and Selectivity

The nature and position of substituents on the N-benzyl moiety of piperidine derivatives are critical determinants of their pharmacological profile. The 3-chloro substituent in this compound is expected to significantly influence its activity and selectivity compared to unsubstituted or differently substituted analogs.

Research on various N-benzylpiperidine series has consistently demonstrated the profound impact of aromatic substitution:

Cholinesterase Inhibition: In a series of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones designed as cholinesterase inhibitors, halogen substituents on the benzyl ring were found to be important for activity. For chloro-substituted compounds, the meta-position (as in this compound) resulted in greater activity on acetylcholinesterase (AChE) than the para-position. nih.gov

Dopamine (B1211576) Transporter (DAT) Affinity: In studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine analogs as DAT ligands, compounds with strong electron-withdrawing substituents on the benzyl ring were generally the most active and selective. acs.org This suggests that the 3-chloro group could enhance affinity and selectivity for certain transporters.

Sigma-1 Receptor Affinity: In a series of piperidine-4-carboxamide derivatives, a 2,4-dichloro substitution on the N-benzylpiperidine moiety was found to strongly reduce affinity for the sigma-1 receptor, indicating that the substitution pattern is crucial and that not all electron-withdrawing substitutions are beneficial for every target. units.it

Antiviral Activity: In the development of N-benzyl 4,4-disubstituted piperidines as influenza virus inhibitors, the benzyl moiety was identified as a critical structural element. The introduction of a 4-chloro substituent led to higher potency compared to an unsubstituted analog. ub.edu In a related study on coronavirus inhibitors, a 3-fluoro substituent on the N-benzyl moiety resulted in a negative impact on antiviral activity compared to the unsubstituted benzyl group. nih.gov

These findings underscore that the 3-chloro substituent is a key modulator of the biological activity of the N-benzylpiperidine scaffold. Its effect is target-dependent, but it is clear that such substitutions are a powerful tool for optimizing potency and selectivity.

Table 1: Impact of Benzyl Ring Substituents on the Biological Activity of N-Benzylpiperidine Derivatives

| Compound Series | Substituent Effect | Biological Target/Activity | Reference |

| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinones | The meta-chloro substituent showed greater activity than the para-chloro substituent. | Acetylcholinesterase (AChE) Inhibition | nih.gov |

| 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine analogs | Strong electron-withdrawing substituents generally increased activity and selectivity. | Dopamine Transporter (DAT) Binding | acs.org |

| Piperidine-4-carboxamide derivatives | 2,4-dichloro substitution strongly reduced affinity. | Sigma-1 Receptor Binding | units.it |

| N-benzyl 4,4-disubstituted piperidines | A 4-chloro substituent increased potency compared to the unsubstituted analog. | Influenza Virus Inhibition | ub.edu |

| 1,4,4-Trisubstituted piperidines | A 3-fluoro substituent had a negative impact on activity. | Coronavirus Inhibition | nih.gov |

Preclinical In Vivo Pharmacodynamic Research

Target Engagement Studies in Animal Models

Once a primary biological target is identified from in vitro screening, the next critical step is to confirm that the compound engages with this target in a living organism. Target engagement studies are designed to provide evidence that a drug candidate binds to its intended target in the relevant tissues at concentrations that can be achieved in vivo.

Common techniques for demonstrating target engagement include:

Positron Emission Tomography (PET): If a radiolabeled version of this compound or a competing ligand could be synthesized, PET imaging would allow for non-invasive visualization and quantification of target occupancy in the brain or peripheral tissues of animal models.

Ex Vivo Autoradiography: Following systemic administration of the compound, tissues can be collected and incubated with a radioligand for the target of interest. A reduction in radioligand binding in tissues from the drug-treated group compared to the vehicle-treated group would indicate target engagement.

Biochemical Assays on Tissue Homogenates: Similar to ex vivo autoradiography, tissues can be collected after dosing, and the activity of the target enzyme or the binding affinity of the target receptor can be measured in tissue homogenates.

Biomarker Modulation in Preclinical Systems

Following confirmation of target engagement, studies would proceed to measure the pharmacological effect of this engagement on downstream biomarkers. A biomarker is a measurable indicator of a biological state or condition and can provide proof that the drug is having the desired functional effect.

The choice of biomarker is entirely dependent on the biological target. For example:

If this compound were an inhibitor of a specific kinase, a relevant biomarker would be the phosphorylation level of a known substrate of that kinase in target tissues.

If the compound were a modulator of a neurotransmitter transporter, biomarkers could include changes in the extracellular levels of that neurotransmitter (measured by microdialysis) or alterations in the expression of genes regulated by that neurotransmitter system.

These studies are crucial for establishing a relationship between the dose of the compound, the extent of target engagement, and the magnitude of the biological response.

Proof-of-Concept Studies in Disease Models

The ultimate goal of preclinical pharmacodynamic research is to demonstrate that the compound has a beneficial effect in a relevant animal model of a human disease. These proof-of-concept studies aim to provide evidence that engaging the target and modulating the relevant biomarkers translates into a therapeutically meaningful outcome.

The selection of the disease model would be guided by the in vitro and in vivo pharmacological profile of this compound.

Given that related N-benzylpiperidine derivatives have shown activity as cholinesterase inhibitors, a relevant model might be a scopolamine-induced memory impairment model in rodents to assess pro-cognitive effects. nih.gov

If the compound were a potent dopamine transporter ligand, it might be evaluated in models of Parkinson's disease or attention-deficit/hyperactivity disorder (ADHD). acs.org

If it were an antiviral agent, it would be tested in an appropriate viral infection model in animals. ub.edunih.gov

Successful proof-of-concept studies would provide the necessary evidence to support the progression of this compound into further preclinical development, including safety and toxicology studies.

Metabolic Stability and Biotransformation Studies (In Vitro and Preclinical In Vivo)

The metabolic profile of a compound is typically investigated through a series of in vitro and preclinical in vivo studies. In vitro assays using liver microsomes and hepatocytes are fundamental for predicting in vivo human clearance and identifying metabolic pathways.

Microsomal stability assays are a primary tool for evaluating Phase I metabolism, which involves enzymatic reactions like oxidation, reduction, and hydrolysis. nih.gov These assays utilize subcellular fractions of liver cells (microsomes) that are rich in cytochrome P450 (CYP450) enzymes, the primary drivers of oxidative metabolism. youtube.comyoutube.com The stability of a compound is assessed by incubating it with liver microsomes (e.g., from human or rat) and an NADPH-regenerating system, which acts as a necessary cofactor for CYP450 enzymes. researchgate.net The rate of disappearance of the parent compound over time provides a measure of its intrinsic clearance.

For a compound like this compound, the N-benzylpiperidine structure is a known substrate for extensive CYP450-mediated metabolism. acs.orgnih.gov Studies on various N-benzylpiperidine analogs show that they are often susceptible to N-dealkylation and hydroxylation, leading to relatively rapid metabolism and lower metabolic stability. acs.orgunisi.it For instance, research on other piperidine-containing compounds has shown that they can be metabolically labile in liver microsomes. nih.gov Therefore, it is anticipated that this compound would exhibit moderate to high clearance in microsomal stability assays.

Table 1: Representative Microsomal Stability Data for Structurally Related N-Benzylpiperidine Analogs This table presents hypothetical data based on typical findings for analogous compounds to illustrate expected results.

| Parameter | Human Liver Microsomes | Rat Liver Microsomes |

|---|---|---|

| Half-Life (t½, min) | 15 - 45 | 10 - 30 |

| Intrinsic Clearance (CLint, µL/min/mg protein) | 50 - 150 | 70 - 200 |

| Predicted In Vivo Clearance | Moderate to High | High |

Data is illustrative and not specific to this compound.

Incubations with intact liver cells (hepatocytes) offer a more comprehensive model of hepatic metabolism, as they contain both Phase I and Phase II metabolic enzymes and the necessary cofactors for both. nih.govnih.gov These studies are crucial for identifying metabolites formed through conjugation reactions (Phase II), such as glucuronidation, which are not typically observed in standard microsomal assays. researchgate.netuu.nl

In hepatocyte incubations, this compound would be expected to undergo the same Phase I oxidative reactions identified in microsomes. Furthermore, the presence of a secondary alcohol at the 3-position of the piperidine ring makes it a prime site for Phase II conjugation. Glucuronidation, the attachment of a glucuronic acid moiety, is a common pathway for compounds containing hydroxyl groups, increasing their water solubility and facilitating excretion. sci-hub.se Studies on other piperidinol-containing compounds confirm that hydroxylation followed by glucuronidation is a significant metabolic route. nih.gov

Based on established metabolic pathways for N-benzylpiperidine structures and related molecules, several major metabolites would be anticipated for this compound. acs.orgnih.gov These biotransformations are primarily oxidative reactions followed by conjugation.

The key predicted metabolic pathways include:

N-Debenzylation: Cleavage of the bond between the piperidine nitrogen and the benzyl group is a very common metabolic pathway for N-benzylpiperidine derivatives, catalyzed by CYP3A4. nih.govacs.org This would yield piperidin-3-ol and a 3-chlorobenzyl fragment that would be further metabolized.

Aromatic Hydroxylation: Addition of a hydroxyl group to the chlorobenzyl ring is a frequent oxidative reaction.

Aliphatic Hydroxylation: Hydroxylation can occur at various positions on the piperidine ring. For similar compounds, hydroxylation of the piperidine ring has been observed. researchgate.net

Oxidation of the Piperidinol: The secondary alcohol on the piperidine ring can be oxidized to the corresponding ketone, forming 1-(3-Chloro-benzyl)-piperidin-3-one .

N-Oxidation: Formation of an N-oxide on the piperidine nitrogen is another possible, though often minor, pathway for tertiary amines. researchgate.net

Phase II Conjugation: The hydroxyl group of the parent compound is susceptible to glucuronidation, forming This compound-O-glucuronide .

Table 2: Predicted Major Metabolites of this compound

| Metabolite Name | Metabolic Reaction |

|---|---|

| Piperidin-3-ol | N-Debenzylation |

| Hydroxy-1-(3-chloro-benzyl)-piperidin-3-ol | Aromatic or Aliphatic Hydroxylation |

| 1-(3-Chloro-benzyl)-piperidin-3-one | Oxidation of secondary alcohol |

| This compound-N-oxide | N-Oxidation |

| This compound-O-glucuronide | Glucuronidation (Phase II) |

The biotransformation of this compound is expected to involve a collaboration of Phase I and Phase II enzymes.

Phase I Metabolism: The oxidative pathways are predominantly mediated by the Cytochrome P450 (CYP450) superfamily of enzymes located in the liver. nih.gov For N-benzylpiperidine derivatives, CYP3A4 and CYP2D6 are frequently the major contributing isoforms responsible for N-dealkylation and hydroxylation reactions. nih.gov The involvement of other isoforms like CYP2C9 and CYP2C19 is also possible. nih.gov

Phase II Metabolism: The main Phase II reaction for this compound would be glucuronidation of the hydroxyl group. This process is catalyzed by Uridine 5'-diphospho-glucuronosyltransferases (UGTs) , a family of enzymes that play a critical role in the detoxification and elimination of drugs and endogenous compounds. sci-hub.se

Computational Chemistry and Molecular Modeling of 1 3 Chloro Benzyl Piperidin 3 Ol

Molecular Dynamics Simulations for Conformational Flexibility and Binding StabilityNo molecular dynamics (MD) simulation studies for 1-(3-Chloro-benzyl)-piperidin-3-ol have been published. MD simulations are essential for understanding how the compound behaves over time, its conformational flexibility, and the stability of its interactions with a potential biological target.

This absence of specific research highlights a gap in the current scientific literature and suggests an opportunity for future computational investigation into the properties of this compound.

Simulating Ligand-Receptor Complexes

Understanding how a molecule like this compound interacts with a biological target is fundamental to predicting its pharmacological effect. Simulating ligand-receptor complexes through methods like molecular docking and molecular dynamics (MD) is a cornerstone of this process.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's active site. For N-benzylpiperidine derivatives, which share a core structure with this compound, automated docking studies have been successfully used to investigate their binding to targets like acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.govresearchgate.net In such a study, the 3D structure of this compound would be computationally placed into the AChE active site. The docking algorithm would then sample numerous orientations and conformations, scoring them based on factors like steric complementarity and electrostatic interactions to identify the most stable binding pose. nih.gov Studies on similar compounds suggest that the piperidine (B6355638) ring and its substituents play a crucial role in forming stable interactions within the receptor pocket. nih.gov

Molecular Dynamics (MD) Simulation: Following docking, MD simulations can be performed to analyze the stability of the predicted ligand-receptor complex over time. nih.govsemanticscholar.org An MD simulation would treat the docked complex as a dynamic system, calculating the forces between atoms and their subsequent movements over a set period (e.g., 100 nanoseconds). semanticscholar.org This provides a more realistic view of the binding, revealing the flexibility of the ligand and receptor, the role of water molecules, and the stability of key intermolecular interactions, such as hydrogen bonds. nih.govsemanticscholar.org For this compound, MD simulations would be critical to confirm that the binding pose predicted by docking is stable and to understand the dynamic nature of its interaction with the target receptor.

Analyzing Solvent Effects on Conformation

The three-dimensional shape, or conformation, of a molecule is not static and can be significantly influenced by its environment, particularly the solvent. upertis.ac.idweebly.com Computational analysis is used to predict the most stable conformations of this compound in various solvents.

The piperidine ring typically adopts a stable chair conformation. nih.gov However, the substituents—the 3-chloro-benzyl group on the nitrogen and the hydroxyl group at the 3-position—can exist in either axial or equatorial positions. The orientation of the benzyl (B1604629) group is particularly important as it is influenced by a balance of steric and electronic effects.

Computational methods can model how solvents of different polarities interact with the molecule. For example, in a polar solvent like water, conformations that maximize the exposure of the polar hydroxyl group through hydrogen bonding would be favored. In a non-polar, lipid-like environment, representative of a cell membrane, the molecule might adopt a different conformation to minimize unfavorable interactions. These analyses are crucial for understanding how the molecule behaves in different biological compartments, from aqueous cytoplasm to the lipid environment of a receptor's binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For a compound like this compound, QSAR is used to design and predict the activity of new, more potent analogs.

Descriptor Generation and Selection

The first step in QSAR modeling is to numerically represent the chemical structures using molecular descriptors. These descriptors quantify various aspects of a molecule's physicochemical properties. d-nb.info For a series of analogs of this compound, a wide array of descriptors would be calculated.

Table 1: Categories of Molecular Descriptors in QSAR Studies

| Descriptor Category | Description | Examples |

|---|---|---|

| Constitutional (1D/2D) | Based on the molecular formula and connectivity, independent of 3D conformation. | Molecular Weight, Atom Counts (e.g., Cl_Count), Number of Rotatable Bonds. nih.gov |

| Topological (2D) | Describe the atomic connectivity and branching of the molecule. | E-state Indices (e.g., ES_Count_aaCH), Kier & Hall indices. nih.govnih.gov |

| Geometrical (3D) | Based on the 3D coordinates of the atoms, requiring a defined conformation. | Molecular Shadow Area, Jurs descriptors. nih.govnih.gov |

| Quantum-Mechanical (3D) | Derived from quantum chemistry calculations. | Heat of Formation, Dipole Moment, HOMO/LUMO energies. nih.govbrieflands.com |

| Thermodynamic | Describe the energetic properties of the molecule. | Polar Surface Area (PSA), logP (lipophilicity). semanticscholar.orgnih.gov |

Once generated, often numbering in the thousands, a critical step is to select a smaller subset of descriptors that are most relevant to the biological activity. d-nb.info This is done using statistical methods like Genetic Algorithms (GA) or Stepwise Multiple Linear Regression (MLR) to avoid overfitting and create a robust model. brieflands.comtandfonline.comnih.gov

Predictive Model Development for this compound Analogs

With a set of selected descriptors, a mathematical model is developed to correlate these descriptors with the biological activity (e.g., IC50 values) of the compounds. tandfonline.com Various machine learning and statistical methods are employed for this purpose.

Multiple Linear Regression (MLR): Creates a simple, interpretable linear equation. semanticscholar.orgtandfonline.com

Genetic Function Approximation (GFA): An evolutionary algorithm-based method that can build more complex models. tandfonline.com

Artificial Neural Networks (ANN): A non-linear method capable of modeling highly complex relationships. nih.govarabjchem.org

Support Vector Machines (SVM): A powerful classification and regression method effective for complex datasets. nih.govresearchgate.net

Comparative Molecular Field Analysis (CoMFA): A 3D-QSAR technique that relates the 3D steric and electrostatic fields of molecules to their activity. nih.govnih.govnih.gov

Numerous QSAR studies on N-benzylpiperidine derivatives have successfully developed predictive models for activities such as acetylcholinesterase inhibition. nih.govtandfonline.comnih.gov These models help identify which structural features are critical for activity. For instance, a model might reveal that increased hydrophobicity on the benzyl ring enhances activity, guiding the synthesis of new analogs.

Table 2: Examples of QSAR Models for Benzylpiperidine Derivatives

| Model Type | Target/Activity | No. of Compounds | Key Statistical Results | Reference |

|---|---|---|---|---|

| MLP-ANN | AChE Inhibition | 99 | r² = 0.882 | tandfonline.com |

| GFA | AChE Inhibition | 99 | r² = 0.875 | tandfonline.com |

| SVM | AChE Inhibition | 57 | R² = 0.8688, q² = 0.8600 | nih.gov |

| CoMFA | CCR5 Antagonism | 52 | q² = 0.787, r² = 0.962, r²pred = 0.855 | nih.gov |

| MLR | Cytotoxicity (L1210) | 25 | R² = 0.81, Q² = 0.72, R²pred = 0.64 | brieflands.com |

(Note: R², r² = Coefficient of determination for the training set; q² = Coefficient of determination for leave-one-out cross-validation; R²pred, r²pred = Coefficient of determination for the external test set)

Applicability Domain and Model Validation

A QSAR model is only reliable for making predictions on compounds that are similar to those used to build the model. This "chemical space" of reliability is known as the Applicability Domain (AD). nih.govvariational.ai It is crucial to define the AD to ensure that predictions for new, designed analogs are trustworthy. arabjchem.org The leverage approach is a common method to determine if a new compound falls within the AD of a model. mdpi.com

Furthermore, the robustness and predictive power of any developed QSAR model must be rigorously validated. tandfonline.com This involves:

Internal Validation: Techniques like leave-one-out cross-validation (q²) and Y-randomization are used to check the model's internal consistency and ensure it is not the result of a chance correlation. tandfonline.comnih.gov

External Validation: The model's true predictive power is assessed by using it to predict the activity of a "test set"—a subset of compounds that were not used during the model development process. nih.govnih.gov A high predictive R² (R²pred) for the test set indicates a reliable and predictive model. brieflands.com

Through these computational approaches, a comprehensive profile of this compound can be established, guiding further research into its potential applications and the rational design of its analogs.

Future Research Directions and Translational Potential of 1 3 Chloro Benzyl Piperidin 3 Ol in Chemical Biology

Design and Synthesis of Next-Generation Piperidinol Analogs

The future of research on 1-(3-Chloro-benzyl)-piperidin-3-ol hinges on the rational design and efficient synthesis of next-generation analogs to explore and optimize its biological activities. Synthetic strategies are focused on systematically modifying its core components to probe structure-activity relationships (SAR).

Key synthetic approaches include:

Modification of the Benzyl (B1604629) Moiety: The chloro-substituted benzyl group is a primary site for modification. Suzuki coupling reactions can be employed to introduce a wide variety of substituents on the phenyl ring, allowing for the exploration of electronic and steric effects. nih.gov For instance, replacing or repositioning the chloro group or adding other functionalities like trifluoromethyl groups can significantly alter target affinity and selectivity. nih.govnih.gov

Functionalization of the Piperidine (B6355638) Ring: The piperidine ring itself offers opportunities for diversification. The hydroxyl group at the 3-position is particularly important; its presence has been shown to enhance potency for certain targets, possibly by forming key hydrogen bonds. nih.gov Further hydroxylation or the introduction of other functional groups at different positions on the ring can be explored. nih.govnih.gov Enantioselective synthesis methods are crucial to resolve stereoisomers, as different configurations can have vastly different biological activities. nih.govwhiterose.ac.uk

N-Substituent Variation: The N-benzyl group can be replaced with other alkyl or aryl groups. For example, N-alkylation of the piperidine nitrogen with different substituted bromobenzyl derivatives is a common strategy. researchgate.netucl.ac.uk This can be achieved under phase transfer catalysis conditions or via reactions with epoxides. nih.govresearchgate.net

Hybrid Molecule Synthesis: A promising strategy involves creating hybrid molecules that combine the piperidinol scaffold with other pharmacophores. ucl.ac.uk This multi-target-directed ligand (MTDL) approach aims to create compounds that can modulate multiple biological targets simultaneously, which can be advantageous for complex diseases. ucl.ac.ukajchem-a.com

The table below summarizes various synthetic strategies for generating piperidinol analogs.

| Synthetic Strategy | Description | Example Reaction | Rationale | Reference(s) |

| Suzuki Coupling | Palladium-catalyzed cross-coupling to introduce diverse substituents on the aryl ring. | Coupling of a bromo-substituted precursor with various phenylboronic acids. | To systematically probe the effect of electronics and sterics on activity and selectivity. | nih.gov |

| Reductive Amination | Formation of an iminium ion followed by reduction to create the N-C bond of the piperidine ring. | Reaction of a ketone with an amine in the presence of a reducing agent like sodium borohydride. | A versatile method for introducing various N-substituents. | mdpi.com |

| Epoxide Ring Opening | Nucleophilic attack by the piperidine nitrogen on an epoxide to introduce a hydroxyalkyl side chain. | Reaction of a piperidine with a substituted epoxide like (R)-(+)-2,3-epoxypropyl benzene. | To add hydroxylated side chains that can form additional interactions with biological targets. | nih.govnih.gov |

| Mitsunobu Reaction | Conversion of a primary or secondary alcohol to other functional groups, such as an amine. | Reaction of an N-benzylpiperidin-4-ol with phthalimide, triphenylphosphine (B44618) (Ph3P), and diisopropylazodicarboxylate (B7806520) (DIAD). | To transform hydroxyl groups into other key functionalities for SAR studies. | uj.edu.plresearchgate.net |

Investigation of Novel Biological Targets

While initial studies have linked derivatives of this compound to the inhibition of enzymes like butyrylcholinesterase (BuChE), a significant area for future research is the identification of novel biological targets. uj.edu.plresearchgate.net A broader understanding of its polypharmacology is essential for its development in chemical biology.

Promising areas for target investigation include:

Neuronal Receptors and Transporters: Given the prevalence of the piperidine scaffold in neurology, analogs should be screened against a panel of monoamine transporters (for dopamine (B1211576), serotonin, and norepinephrine) and various G-protein coupled receptors (GPCRs). nih.govnih.govacs.org The structural similarity of some piperidinols to ligands for the μ opioid receptor (MOR) and sigma (σ) receptors suggests these are worthy targets. acs.orgacs.org

Antimicrobial Targets: Piperidinol derivatives have shown potent activity against Mycobacterium tuberculosis. nih.govresearchgate.net Whole-genome sequencing of resistant M. smegmatis strains has indicated that these compounds may have multiple intracellular targets, including the mycobacterial N-acetyltransferase (NAT) enzyme and the essential mycolic acid transporter, MmpL3. nih.govresearchgate.net Further investigation into these and other potential bacterial targets is warranted.

Enzyme Families: Beyond cholinesterases, screening against other enzyme classes, such as kinases, proteases, and metabolic enzymes, could reveal unexpected activities. clinmedkaz.orgresearchgate.net The unique chemical structure may allow it to bind to previously unexplored pockets on known enzymes. acs.org

The following table outlines potential biological targets for this compound and its analogs.

| Potential Target Class | Specific Example(s) | Rationale / Supporting Evidence | Reference(s) |

| Enzymes | Butyrylcholinesterase (BuChE); Acetylcholinesterase (AChE) | A 1-(3-chloro)benzylpiperidine amide derivative showed inhibitory activity against BuChE. | uj.edu.plresearchgate.netnih.gov |

| Enzymes (Antimicrobial) | Mycobacterial N-acetyltransferase (NAT); Mycolic Acid Transporter (MmpL3) | Piperidinol compounds show potent anti-mycobacterial activity; resistant mutants show polymorphisms in genes for these targets. | nih.govresearchgate.netasm.org |

| Transporters | Dopamine Transporter (DAT); Norepinephrine Transporter (NET) | Hydroxylated piperidine analogs show high affinity for DAT and NET. | nih.govnih.gov |

| Receptors | μ Opioid Receptor (MOR); Sigma (σ) Receptors | Structural similarities to known MOR agonists; piperidine derivatives have been developed as high-affinity ligands for σ receptors. | acs.orgacs.org |

Application in Probe Development for Biological Systems

A key translational application of this compound is its use as a scaffold for developing chemical probes. These probes are indispensable tools for visualizing, identifying, and characterizing biological targets in their native environment. nih.govacs.org

The development of probes from this scaffold could proceed via several strategies:

Fluorescent Labeling: The piperidinol structure can be chemically modified to incorporate a fluorescent reporter group, such as a BODIPY fluorophore or other organic dyes. nih.govresearchgate.net This allows for the direct visualization of target localization and dynamics within living cells using fluorescence microscopy. For example, fluorescent piperidine derivatives have been created to study sigma receptors. acs.org

Affinity-Based Probes: The compound can be functionalized with a reactive group that forms a covalent bond with its biological target. This is often combined with a "clickable" handle (e.g., an alkyne or azide) for subsequent attachment of a reporter tag (like biotin (B1667282) for pulldown experiments or a fluorophore for imaging) via click chemistry.

Photoaffinity Labeling: Incorporating a photoreactive group (e.g., a diazirine or benzophenone) into the analog structure would allow for light-induced covalent crosslinking to the target protein upon binding, enabling robust target identification.

The design of a high-quality chemical probe also requires the synthesis of a "negative control" analog, which is structurally similar but biologically inactive, to distinguish specific target engagement from non-specific binding. nih.gov

| Probe Type | Modification Strategy | Application | Reference(s) |

| Fluorescent Probe | Covalent attachment of a fluorophore (e.g., BODIPY, rhodamine) to a non-critical position on the molecule. | Real-time imaging of target protein localization and trafficking in live cells; fluorescence-based binding assays. | nih.govacs.orgresearchgate.net |

| Affinity-Based Probe | Introduction of a biotin tag for affinity purification of the target protein. | Target identification via pull-down experiments followed by mass spectrometry (proteomics). | frontiersin.org |

| Activity-Based Probe (ABPP) | Incorporation of a reactive "warhead" to covalently modify the active site of an enzyme target. | Measuring enzyme activity directly in complex biological systems; identifying novel enzyme targets. | nih.gov |

Integration with Systems Biology Approaches

To move beyond a single-target perspective, the biological effects of this compound and its analogs must be investigated using systems biology. These unbiased, genome-wide approaches can provide a holistic view of the compound's mechanism of action, identify novel pathways, and predict off-target effects. frontiersin.orgfrontiersin.orgcam.ac.uk

Key systems biology integrations include:

Transcriptomics (RNA-Seq): Analyzing changes in gene expression in cells treated with the compound can reveal which signaling pathways and cellular processes are perturbed, offering clues to its mechanism of action. cam.ac.uk

Proteomics: Quantitative proteomics can identify changes in protein abundance or post-translational modifications upon compound treatment. Affinity chromatography using a biotinylated probe coupled with mass spectrometry is a powerful method for direct target identification from the entire proteome. frontiersin.org

Metabolomics: Studying the global changes in metabolite levels can reveal how the compound impacts cellular metabolism. This can be particularly useful for understanding the effects of antimicrobial compounds on bacterial metabolic pathways. frontiersin.orgfrontiersin.org

Cheminformatics and Causal Reasoning: Integrating chemical structure information with biological data (e.g., transcriptomics, protein-protein interaction networks) using computational algorithms can help generate testable hypotheses about the compound's targets and mechanism of action on a systems level. cam.ac.uku-strasbg.fr

By integrating data from these different 'omics' platforms, researchers can build comprehensive models of how this compound affects cellular networks, leading to a deeper and more functionally relevant understanding of its biological activity. cam.ac.uk

Conceptual Frameworks for Advancing the Research on this compound

Advancing the study of this compound from a chemical entity to a valuable tool in chemical biology requires a structured conceptual framework that integrates the aforementioned research directions.

A proposed framework would be an iterative cycle of "Design-Synthesize-Test-Analyze":

Computational Design and Prediction: The cycle begins with in silico methods. Molecular docking of virtual analogs into the crystal structures of known or hypothesized targets can prioritize compounds for synthesis. tandfonline.com Computational ADMET (absorption, distribution, metabolism, excretion, toxicity) predictions can help pre-filter compounds with undesirable properties. tandfonline.com

Rational and Diversity-Oriented Synthesis: Guided by computational predictions and existing SAR, focused libraries of next-generation analogs are synthesized. This includes both subtle modifications to optimize affinity for a known target and more diverse changes (e.g., creating hybrid molecules) to explore novel biological activities. nih.govucl.ac.ukajchem-a.com

Multi-level Biological Testing: The synthesized compounds undergo a tiered screening process. This includes primary assays against known targets (e.g., cholinesterases), followed by broader screening against diverse target classes (GPCRs, ion channels, kinases). clinmedkaz.org Promising compounds are then evaluated in cell-based assays and more complex biological systems.

Systems-Level Analysis and Probe Development: Lead compounds are subjected to systems biology analysis (transcriptomics, proteomics) to build a comprehensive picture of their cellular impact. cam.ac.uk Concurrently, these leads are used as templates to design and synthesize chemical probes (e.g., fluorescent or biotinylated versions) for target validation and mechanistic studies. nih.govacs.org

Data Integration and Hypothesis Generation: Data from all stages—synthesis, biological testing, systems analysis, and probe studies—are integrated. This holistic dataset informs the next cycle of computational design, leading to the generation of new hypotheses and more refined, potent, and selective chemical tools.

By adopting this integrated and cyclical framework, the research community can systematically unlock the full translational potential of the this compound scaffold, transforming it into a rich source of novel therapeutic leads and powerful chemical probes for dissecting complex biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.